4,4'-Bis(2-benzoxazolyl)stilbene 4,4'-Bis(2-benzoxazolyl)stilbene 4,4′-Bis(2-benzoxazolyl)stilbene (BBS) is reported to exhibit consistently high absolute fluorescence quantum yields and a monoexponential lifetime in solutions. The photophysics of BBS dispersed in poly(propylene) (PP) films has been investigated. BBS is reported as a food-grade dye. BBS is also reported as excimer-forming, photoluminescent chromophore.

Brand Name: Vulcanchem
CAS No.: 1533-45-5
VCID: VC20945203
InChI: InChI=1S/C28H18N2O2/c1-3-7-25-23(5-1)29-27(31-25)21-15-11-19(12-16-21)9-10-20-13-17-22(18-14-20)28-30-24-6-2-4-8-26(24)32-28/h1-18H/b10-9+
SMILES: C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)C=CC4=CC=C(C=C4)C5=NC6=CC=CC=C6O5
Molecular Formula: C28H18N2O2
Molecular Weight: 414.5 g/mol

4,4'-Bis(2-benzoxazolyl)stilbene

CAS No.: 1533-45-5

Cat. No.: VC20945203

Molecular Formula: C28H18N2O2

Molecular Weight: 414.5 g/mol

* For research use only. Not for human or veterinary use.

4,4'-Bis(2-benzoxazolyl)stilbene - 1533-45-5

CAS No. 1533-45-5
Molecular Formula C28H18N2O2
Molecular Weight 414.5 g/mol
IUPAC Name 2-[4-[(E)-2-[4-(1,3-benzoxazol-2-yl)phenyl]ethenyl]phenyl]-1,3-benzoxazole
Standard InChI InChI=1S/C28H18N2O2/c1-3-7-25-23(5-1)29-27(31-25)21-15-11-19(12-16-21)9-10-20-13-17-22(18-14-20)28-30-24-6-2-4-8-26(24)32-28/h1-18H/b10-9+
Standard InChI Key ORACIQIJMCYPHQ-MDZDMXLPSA-N
Isomeric SMILES C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)/C=C/C4=CC=C(C=C4)C5=NC6=CC=CC=C6O5
SMILES C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)C=CC4=CC=C(C=C4)C5=NC6=CC=CC=C6O5
Canonical SMILES C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)C=CC4=CC=C(C=C4)C5=NC6=CC=CC=C6O5
Appearance Powder

Structural Characteristics and Physical Properties

Molecular Structure

The molecular structure of 4,4'-Bis(2-benzoxazolyl)stilbene features a stilbene backbone with two benzoxazole rings attached at the para positions of the phenyl rings . This configuration creates an extended conjugated system responsible for the compound's distinctive fluorescent properties . The IUPAC name for this compound is 2-[4-[(E)-2-[4-(1,3-benzoxazol-2-yl)phenyl]ethenyl]phenyl]-1,3-benzoxazole, reflecting its complex structural arrangement .

Physical Properties

BBS demonstrates remarkable physical properties that contribute to its utility across multiple applications. The compound exhibits high thermal stability with a melting point exceeding 300°C (specifically 355°C), making it suitable for incorporation into polymers processed at elevated temperatures . Table 1 summarizes the key physical and chemical properties of 4,4'-Bis(2-benzoxazolyl)stilbene.
Table 1: Physical and Chemical Properties of 4,4'-Bis(2-benzoxazolyl)stilbene

PropertyValue
CAS Number1533-45-5
Molecular FormulaC28H18N2O2
Molecular Weight414.46 g/mol
Physical FormYellow Crystalline Powder
Melting Point355°C
Purity (Commercial)≥97.0% (HPLC)
InChI KeyORACIQIJMCYPHQ-MDZDMXLPSA-N

Synthesis Methods

Industrial Production Methods

The synthesis of 4,4'-Bis(2-benzoxazolyl)stilbene can be achieved through several methodological approaches. A significant process involves reacting a stilbenedicarboxylate, specifically dimethyl-4,4'-stilbenedicarboxylate, with an o-aminophenol in an organic solvent such as chloronaphthalene . This reaction is catalyzed by a tin or titanium compound, typically conducted at temperatures between 200-250°C . Preferred catalysts for this reaction include dibutyl tin oxide or titanium tetra-alkoxide, which enhance reaction efficiency and product yield .

Synthetic Pathways Classification

Synthetic approaches for preparing 4,4'-Bis(2-benzoxazolyl)stilbene can be categorized into three principal types:

  • The first approach produces symmetrical compounds by forming both benzoxazole rings prior to creating the stilbene nucleus .

  • The second method produces unsymmetrical compounds by forming the stilbene nucleus between the formation of two differently substituted benzoxazole rings, or by selectively combining two differently substituted precursors .

  • The third approach produces symmetrical compounds by forming the stilbene nucleus before creating both benzoxazole rings .
    Each synthetic pathway offers distinct advantages depending on the specific requirements for product purity, yield, and cost-effectiveness in industrial or laboratory settings.

Photophysical Properties

Fluorescence Characteristics

The photophysical properties of 4,4'-Bis(2-benzoxazolyl)stilbene are particularly noteworthy and have been extensively studied. In solution, BBS consistently exhibits exceptionally high absolute fluorescence quantum yields (Φfl ≥ 0.88) and a monoexponential lifetime that remains remarkably independent of BBS concentration . These properties make BBS an excellent candidate for applications requiring stable and predictable fluorescence behavior .
Experimental analyses of BBS solutions have characterized the compound in terms of absorption and emission features, along with key parameters including fluorescence quantum yield, anisotropy, and lifetime . For dilute BBS solutions (10^-5 M), fluorescence spectra display characteristic peaks at 425 and 455 nm, originating from non-interacting BBS molecules with a single fluorescence lifetime of 0.85 ns . At this concentration, aggregation phenomena are effectively prevented by the short lifetime and rapid diffusion rate of the monomer .

Aggregation Behavior and Excimer Formation

More concentrated BBS solutions (10^-4 M) and crystalline BBS demonstrate distinct photophysical behavior. Time-resolved emission experiments (TRES) reveal the presence of an excimer, evidenced by the appearance of a broad peak around 540 nm and the subsequent disappearance of the two main peaks at 460 nm over approximately 10 nanoseconds . Computational analysis attributes this behavior to the formation of aggregates with varying geometries .
When BBS is dispersed in a poly(L-lactic acid) (PLA) thermoplastic matrix, different molecular architectures emerge depending on fluorophore concentration . Even at low concentrations, BBS exists primarily as a monomer within the matrix, but spheroid aggregates approximately 800-900 nm in diameter also form . The resulting fluorescence spectra represent a combination of contributions from both monomeric and aggregated forms .
Table 2: Photophysical Characteristics of 4,4'-Bis(2-benzoxazolyl)stilbene

ParameterValue/ObservationCondition
Fluorescence Quantum Yield≥ 0.88Solution
Fluorescence Lifetime0.85 ns10^-5 M solution
Emission Peaks (Monomer)425 nm, 455 nm10^-5 M solution
Excimer EmissionBroad peak at 540 nm10^-4 M solution
Excimer Formation Timeline~10 nsObserved in TRES experiments

Photochemical Transformations

BBS undergoes significant photochemical transformations under specific conditions. When irradiated at 350 nm, BBS experiences photoisomerization from the trans to cis configuration . At low concentrations (approximately 5 μg/mL), UV spectroscopy and laser flash photolysis demonstrate that the photoinduced cis isomer gradually replaces the absorption spectrum of the original trans isomer . At higher concentrations (around 0.2 mg/mL), 1H NMR and DOSY measurements confirm this photoisomerization process .
Furthermore, the stilbene moiety of both isomers can undergo photocleavage, yielding an aldehyde that oxidizes under ambient conditions to form 4-(1,3-benzoxazol-2-yl)benzoic acid . This photoproduct's structure has been unequivocally confirmed through X-ray diffraction analysis .

Electrochemical Properties

Electrochemical investigations reveal that BBS undergoes irreversible oxidation, producing an unstable and highly reactive radical cation . Similarly, the cathodic process is also irreversible, generating a radical anion that demonstrates n-doping characteristics . These electrochemical properties complement our understanding of BBS's photophysical behavior and expand its potential applications in electrooptical devices.

Applications

Optical Brightening Agent

4,4'-Bis(2-benzoxazolyl)stilbene is widely employed as an optical brightening agent due to its ability to absorb ultraviolet light and emit visible blue light, enhancing the perceived brightness and whiteness of materials. This property makes BBS particularly valuable in textiles, detergents, paper, and plastic industries. The compound has received regulatory approval from organizations including the FDA and REACH, facilitating its widespread commercial adoption.

Fluorescent Probe in Research

The exceptional fluorescence quantum yield and stable photophysical properties make BBS an excellent luminescent probe for scientific research . Researchers have successfully employed BBS to assess aggregate formation through a combination of photophysics experiments and quantum-chemical calculations . These applications provide valuable insights into molecular interactions and structural characteristics in various environments .

Polymer Additives

BBS finds significant application in polymers, particularly in polyethylene terephthalate (PET), high-density polyethylene (HDPE), and polypropylene (PP). The compound's aggregation-induced enhanced emission (AIEE) properties make it particularly suitable for polymer-based sensors and fluorescent materials. Additionally, BBS serves as a light stabilizer for polyolefin and polyester fibers and shaped articles, protecting them from UV-induced degradation .

Recent Research Developments

Computational-Experimental Correlations

Recent research has demonstrated excellent agreement between experimentally observed spectra of BBS and those calculated through computational approaches, validating the reliability of quantum mechanical investigations for predicting and interpreting the compound's behavior . This correlation between experimental and computational results opens new avenues for predicting BBS behavior in novel environments and applications without extensive laboratory testing .

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